17alpha-Des-(2-hydroxyacetyl)budesonide 17alpha-Carboxylic Acid
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Overview
Description
17alpha-Des-(2-hydroxyacetyl)budesonide 17alpha-Carboxylic Acid is a derivative of budesonide, a glucocorticoid used primarily for its anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Des-(2-hydroxyacetyl)budesonide 17alpha-Carboxylic Acid typically involves multiple steps, starting from budesonide. The process includes selective deacetylation and subsequent carboxylation at the 17alpha position. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and output .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the molecule, typically facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents under controlled pH and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
17alpha-Des-(2-hydroxyacetyl)budesonide 17alpha-Carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of glucocorticoid derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic uses in treating inflammatory and neurological conditions.
Mechanism of Action
The compound exerts its effects primarily through interaction with glucocorticoid receptors. Upon binding, it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to a reduction in the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Budesonide: The parent compound, widely used for its anti-inflammatory properties.
17alpha-Hydroxyprogesterone: Another glucocorticoid with similar structural features.
Dexamethasone: A potent glucocorticoid with a different substitution pattern.
Uniqueness: 17alpha-Des-(2-hydroxyacetyl)budesonide 17alpha-Carboxylic Acid is unique due to its specific modifications at the 17alpha position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other glucocorticoids .
Properties
IUPAC Name |
11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-4-5-19-29-18-11-16-15-7-6-13-10-14(25)8-9-22(13,2)20(15)17(26)12-23(16,3)24(18,30-19)21(27)28/h8-10,15-20,26H,4-7,11-12H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPORMLBYXHFAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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